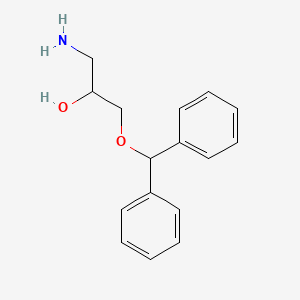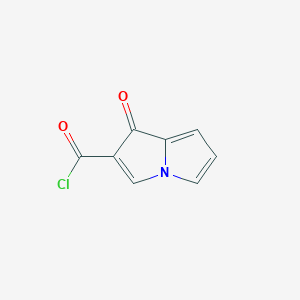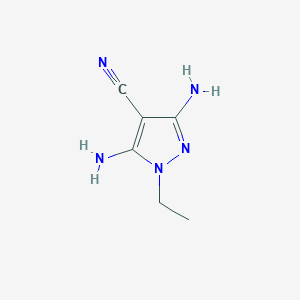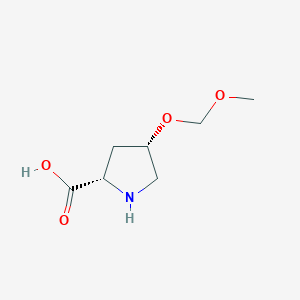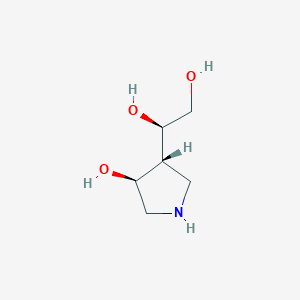
4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid is a compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a sulfur-containing heterocycle, and its derivatives are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with propargyl bromide in the presence of a base such as cesium carbonate (Cs2CO3) in acetone at room temperature . The resulting product is then subjected to further reactions to introduce the prop-2-enoyl group and the carboxylic acid functionality.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the prop-2-enoyl moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid involves its interaction with various molecular targets. The sulfur atom in the thiomorpholine ring can form strong interactions with metal ions and proteins, potentially inhibiting their function. The prop-2-enoyl group can also participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: A simpler derivative without the prop-2-enoyl group.
4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]thiomorpholine-3-carboxylic acid: A similar compound with a bromophenyl group instead of the prop-2-enoyl group.
4-[(2E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]thiomorpholine-3-carboxylic acid: Another similar compound with a methylthiophenyl group.
Uniqueness
4-(Prop-2-enoyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the prop-2-enoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-prop-2-enoylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO3S/c1-2-7(10)9-3-4-13-5-6(9)8(11)12/h2,6H,1,3-5H2,(H,11,12) |
InChI Key |
YLLPKEAHMTTYJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCSCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12863506.png)

![2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12863518.png)
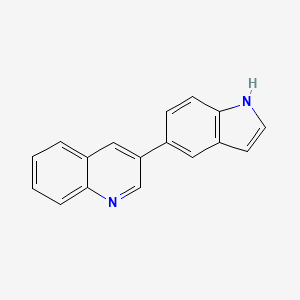

![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
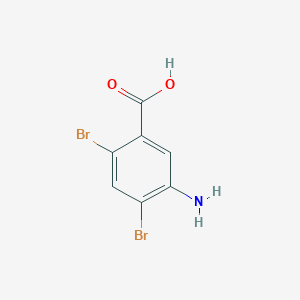
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
